1,3-Dichloro-6,7-dimethoxyisoquinoline is a chemical compound with the molecular formula and a molecular weight of 258.1 g/mol. It is classified as an isoquinoline derivative, which is a type of heterocyclic aromatic compound containing nitrogen. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development for various diseases.
The compound is identified by its IUPAC name, 1,3-dichloro-6,7-dimethoxyisoquinoline, and can be found in chemical databases such as PubChem and American Elements. The substance is categorized under isoquinolines, which are known for their diverse pharmacological properties. Isoquinolines are often utilized in the synthesis of various pharmaceuticals and exhibit a range of biological activities including anticancer and antimicrobial effects .
The molecular structure of 1,3-dichloro-6,7-dimethoxyisoquinoline features a bicyclic isoquinoline framework with two methoxy groups at positions 6 and 7 and chlorine substituents at positions 1 and 3. The structural representation can be described using the following data:
The compound participates in various chemical reactions typical of isoquinoline derivatives. Notably, substitution reactions can occur at the more reactive positions on the isoquinoline ring. For instance, initial substitution reactions with ammonia or primary amines tend to occur at position 1 under thermal conditions, while secondary amines may react at position 3 under higher temperatures (up to 220 °C) .
The mechanism of action for compounds like 1,3-dichloro-6,7-dimethoxyisoquinoline often involves interaction with specific biological targets such as enzymes or receptors. In particular, studies have indicated that isoquinoline derivatives can act as inhibitors for certain methyltransferases involved in epigenetic regulation .
The physical properties of 1,3-dichloro-6,7-dimethoxyisoquinoline include:
Chemical properties include:
1,3-Dichloro-6,7-dimethoxyisoquinoline has potential applications in medicinal chemistry as a lead compound for developing drugs targeting various diseases including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Its role as an intermediate in synthesizing other bioactive compounds further underscores its significance in pharmaceutical research .
This compound exemplifies the importance of isoquinoline derivatives in drug discovery processes and highlights ongoing research efforts aimed at elucidating their pharmacological potential.
The synthesis of 1,3-dichloro-6,7-dimethoxyisoquinoline (CAS# 24623-42-5) typically follows a sequential strategy involving alkoxy group introduction, ring formation, and selective chlorination. A representative protocol begins with 3,4-dimethoxyphenylacetonitrile derivatives undergoing cyclization via the Ritter reaction under strongly acidic conditions to form the isoquinoline core [5]. Subsequent chlorination employs phosphorus oxychloride (POCl₃) as the key reagent, facilitating the conversion of hydroxyl groups or activated positions to chlorides. This step is critical for introducing the reactive C1 and C3 chlorides essential for further derivatization.
Alkylation strategies focus on the dimethoxy positioning at C6 and C7, often achieved early in the synthesis through:
Table 1: Chlorination Agents and Conditions for 1,3-Dichloro-6,7-dimethoxyisoquinoline Synthesis
Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield Range (%) | Key Advantage |
---|---|---|---|---|---|
POCl₃ (neat) | - | 110–120 | 4–6 | 70–85 | High conversion, minimal byproducts |
POCl₃ | Toluene | 80–90 | 8–10 | 65–75 | Controlled exotherm |
POCl₃ | Dichloroethane | 75–85 | 6–8 | 72–80 | Improved solubility |
SOCl₂ | Pyridine | Reflux | 12–24 | 50–65 | Lower cost |
Optimization challenges include suppressing over-chlorination at electron-rich positions and minimizing hydrolysis of chloride substituents during workup. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate) yields high-purity product [4] .
Polyphosphoric acid (PPA, CAS# 8017-16-1) serves as a dual-function reagent in isoquinoline synthesis, acting as a dehydrating agent and Brønsted/Lewis acid catalyst. Its unique polymeric structure (approximate formula H₆P₄O₁₃) enables efficient cyclocondensation of substrates like N-(3,4-dimethoxyphenethyl)amides or nitriles into tetrahydroisoquinoline intermediates. Key operational parameters include:
Table 2: Properties and Optimization of Polyphosphoric Acid in Cyclocondensation
PPA Property | Impact on Cyclocondensation | Optimization Strategy |
---|---|---|
Viscosity (20°C) | Hinders mixing; slows reaction kinetics | Preheat to 50–60°C before substrate addition |
Water content | < 1% H₂O required for dehydration efficiency | Use freshly prepared PPA; store under anhydrous conditions |
P₂O₅ equivalent (%) | 105–115% maximizes cyclization rate | Adjust P₂O₅:H₃PO₄ ratio during preparation |
Corrosivity | Reactor compatibility issues | Use glass-lined or Hastelloy reactors |
Subsequent POCl₃-mediated aromatization/chlorination transforms the tetrahydro intermediate to the fully aromatic dichloro-isoquinoline. This one-pot process exploits POCl₃’s ability to dehydrate the ring and introduce chlorides at C1 and C3 via electrophilic substitution or nucleophilic displacement of hydroxyl groups. Critical variables include:
Alternative catalysts like ZnCl₂ or BF₃ can replace PPA in Pictet-Spengler cyclizations, but with lower yields for dimethoxy substrates due to demethylation side reactions [2].
The choice of precursor significantly impacts the efficiency, yield, and functional group compatibility in synthesizing 1,3-dichloro-6,7-dimethoxyisoquinoline. Three primary precursors dominate literature routes:
Table 3: Comparison of Key Precursors for 1,3-Dichloro-6,7-dimethoxyisoquinoline Synthesis
Precursor | Typical Yield to Target (%) | No. of Steps Required | Key Advantage | Primary Limitation |
---|---|---|---|---|
6,7-Dimethoxy-3,4-dihydroisoquinoline | 60–75 | 2 (chlorination + aromatization) | High C1 reactivity | Low regioselectivity at C3 |
1-Chloro-6,7-dimethoxyisoquinoline | 50–65 | 1 (C3 chlorination) | Simplified late-stage modification | Requires electron-withdrawing groups at C4 |
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline | 70–85 (over 3 steps) | 3 (aromatization + dichlorination) | Scalability; avoids harsh early chlorination | Potential demethylation during aromatization |
Optimization strategies focus on precursor modularity:
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: